2-(Bromomethyl)benzene-1,4-diol
Description
2-(Bromomethyl)benzene-1,4-diol is a brominated derivative of hydroquinone (benzene-1,4-diol), where a bromomethyl (-CH2Br) group substitutes the second carbon of the aromatic ring.
Properties
Molecular Formula |
C7H7BrO2 |
|---|---|
Molecular Weight |
203.03 g/mol |
IUPAC Name |
2-(bromomethyl)benzene-1,4-diol |
InChI |
InChI=1S/C7H7BrO2/c8-4-5-3-6(9)1-2-7(5)10/h1-3,9-10H,4H2 |
InChI Key |
RWVDJHFUELVYHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CBr)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzene-1,4-diol typically involves the bromination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where a bromine cation is introduced to the benzene ring. This reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of 2-(Bromomethyl)benzene-1,4-diol can be scaled up using similar bromination techniques. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of benzene-1,4-diol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of hydroxymethylbenzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of benzene-1,4-diol.
Scientific Research Applications
2-(Bromomethyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzene-1,4-diol involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzene-1,4-diol derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 2-(Bromomethyl)benzene-1,4-diol with structurally related compounds, organized by substituent type:
Alkyl-Substituted Derivatives
Key Insight : Alkyl chains enhance lipophilicity, influencing bioavailability and metabolic pathways. Longer alkyl chains (e.g., 1-methyl-octyl) are associated with environmental persistence , while shorter hydroxylated chains (e.g., dihydroxybutyl) may reduce cytotoxicity .
Thiol- and Mercapto-Substituted Derivatives
Key Insight: Thiol groups enable strong gold-sulfur interactions, making these derivatives valuable in nanomaterials and biosensing .
Halogenated Derivatives
Key Insight : Halogenation (e.g., Br, CF3) enhances electrophilicity and metabolic stability. Trifluoromethyl groups are common in medicinal chemistry for optimizing pharmacokinetics .
Prenylated and Isoprenoid Derivatives
Key Insight: Prenyl and isoprenoid groups enhance membrane permeability and receptor interactions, enabling anti-inflammatory and neuroactive properties .
Amino and Chloroethyl Derivatives
Key Insight: Amino and chloroethyl groups introduce nucleophilic reactivity, relevant in anticancer drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
